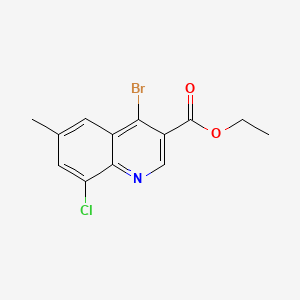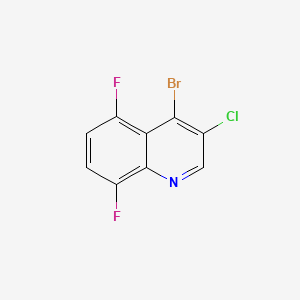
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with the molecular formula C13H11BrClNO2. This compound is known for its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a quinoline core. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Chlorination: Addition of a chlorine atom at the 8th position.
Methylation: Introduction of a methyl group at the 6th position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
- Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness:
- The specific arrangement of bromine, chlorine, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
1242260-22-5 |
|---|---|
分子式 |
C13H11BrClNO2 |
分子量 |
328.59 |
IUPAC名 |
ethyl 4-bromo-8-chloro-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)14)4-7(2)5-10(12)15/h4-6H,3H2,1-2H3 |
InChIキー |
DIPHGZGXPYNENW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)C)Br |
同義語 |
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B571977.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)

![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)




![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)

